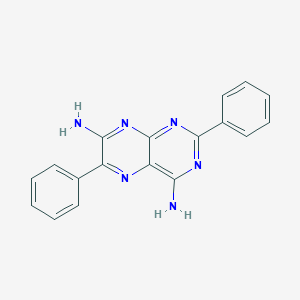

2,6-Diphenylpteridine-4,7-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Diphenylpteridine-4,7-diamine is a useful research compound. Its molecular formula is C18H14N6 and its molecular weight is 314.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pteridine derivatives, including 2,6-diphenylpteridine-4,7-diamine, exhibit significant anticancer properties. For instance, studies have shown that certain substituted pteridines can inhibit key pathways involved in cancer cell proliferation. In a xenograft mouse model of glioma, compounds similar to 2,6-diphenylpteridine demonstrated reduced tumor volumes when administered orally .

Mechanism of Action

The anticancer activity is often attributed to the inhibition of PI3K and mTOR pathways, which are crucial for cell growth and survival. In a study, derivatives with specific substitutions at the C4 position were found to have enhanced binding affinity to these targets, resulting in lower IC50 values (e.g., as low as 2.8 nM for PI3K) and significant efficacy against various cancer cell lines .

Antioxidant Properties

Radical Scavenging Activity

Another notable application of this compound is its role as a radical scavenger. Research has indicated that derivatives of this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases such as cancer and autoimmune disorders. In vitro assays have shown that certain pteridine derivatives exhibit potent antioxidant properties with IC50 values as low as 100 nM against lipid peroxidation .

Anti-inflammatory Effects

Therapeutic Potential

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that specific pteridine derivatives can significantly reduce inflammation markers in animal models of colitis. For example, one derivative was shown to reduce inflammation by 41% at a dosage of 0.01 mmol/kg . This suggests potential applications in treating inflammatory diseases.

Synthesis and Industrial Applications

Chemical Synthesis

The synthesis of this compound involves complex chemical reactions that can be optimized for industrial applications. The compound serves as a precursor for various pharmaceuticals and polymeric materials due to its unique structural properties .

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits PI3K/mTOR pathways; effective in tumor reduction models |

| Antioxidant Properties | Potent radical scavenger with low IC50 values |

| Anti-inflammatory Effects | Significant reduction in inflammation markers |

| Chemical Synthesis | Used as a precursor for pharmaceuticals and polymers |

Case Study 1: Anticancer Efficacy

A study on the efficacy of pteridine derivatives demonstrated that compounds similar to 2,6-diphenylpteridine significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 4.5 nM. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties, researchers synthesized several pteridine derivatives and tested them against oxidative stress-induced damage in cellular models. The most effective derivative showed a remarkable ability to reduce lipid peroxidation levels by over 50%, showcasing its therapeutic potential in oxidative stress-related conditions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Diphenylpteridine-4,7-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted diaminouracil precursors and aryl aldehydes. For example, derivatives like 1-methyllumazine-6,7-diamine (melting point >320°C) were synthesized by heating methyluracil diaminemonohydrochloride with methylcyanoformimidate in DMF . Key parameters include solvent choice (DMF for high-temperature stability), stoichiometric ratios, and reaction duration. Elemental analysis and ¹H NMR (e.g., DMSO-d6 solvent with characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) are critical for purity validation .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments and carbon frameworks. For example, lumazine derivatives exhibit distinct NMR shifts for NH₂ groups (δ 6.5–7.0 ppm) and phenyl substituents (δ 7.2–7.8 ppm) . Elemental analysis (e.g., C, H, N % matching theoretical values within ±0.3%) and high-resolution mass spectrometry (HRMS) further validate molecular composition. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to strong acids/bases or high humidity, which may hydrolyze amine groups. Thermal gravimetric analysis (TGA) data for analogous pteridines show decomposition >320°C, suggesting stability under typical reaction conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity in pteridine systems is influenced by electronic and steric factors. For example, 6,7-dichloro-1,3-dimethyllumazine preferentially substitutes the 7-chlorine atom due to higher electrophilicity, requiring stronger nucleophiles (e.g., thiols) or elevated temperatures for 6-position modification . Computational modeling (DFT for charge distribution) or isotopic labeling can predict/reactualize substitution patterns.

Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar pteridine derivatives?

- Methodological Answer : Discrepancies in NMR or UV-Vis spectra (e.g., overlapping NH₂ signals) can be addressed via:

- 2D NMR (COSY, HSQC) : Differentiates coupling networks for NH₂ vs. aromatic protons.

- Variable-temperature NMR : Reduces signal broadening from dynamic processes like tautomerism.

- HPLC-MS : Separates and identifies isomeric byproducts .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C-4 and C-7 positions in pteridines often show higher reactivity due to electron-deficient π-systems. Molecular docking studies may also assess binding affinity for biological targets (e.g., kinase inhibitors) .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodological Answer : Solubility can be enhanced via:

- Co-solvents : DMSO (≤10% v/v) or cyclodextrin inclusion complexes.

- Derivatization : Introducing sulfonate or PEG groups at non-critical positions.

- pH adjustment : Protonation of amine groups in acidic buffers (pH 4–6) .

Q. How can researchers validate the absence of hazardous decomposition products during synthesis?

- Methodological Answer : Use GC-MS or LC-MS to monitor reaction mixtures for toxic byproducts (e.g., chlorinated intermediates). Thermal stability assays (TGA-DSC) identify decomposition thresholds. For example, analogous pteridines show no hazardous decomposition below 300°C under inert atmospheres .

属性

CAS 编号 |

2883-67-2 |

|---|---|

分子式 |

C18H14N6 |

分子量 |

314.3 g/mol |

IUPAC 名称 |

2,6-diphenylpteridine-4,7-diamine |

InChI |

InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |

InChI 键 |

HKWVVUASDSJLET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |

Key on ui other cas no. |

2883-67-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。